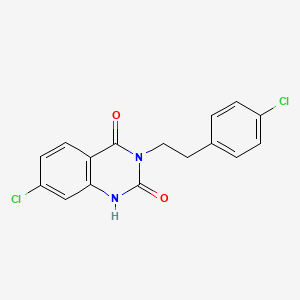
7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and benzoyl chloride.
Cyclization: The intermediate product undergoes cyclization to form the quinazoline core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazoline core.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the chloro positions.
Aplicaciones Científicas De Investigación
7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: A parent compound with similar core structure but lacking the chloro and phenethyl substitutions.
7-Chloroquinazoline-2,4(1H,3H)-dione: Similar structure but without the phenethyl group.
Uniqueness
7-Chloro-3-(4-chlorophenethyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both chloro and phenethyl groups, which enhance its biological activity and specificity compared to other quinazoline derivatives .
Propiedades
Número CAS |
531504-01-5 |
|---|---|
Fórmula molecular |
C16H12Cl2N2O2 |
Peso molecular |
335.2 g/mol |
Nombre IUPAC |
7-chloro-3-[2-(4-chlorophenyl)ethyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-11-3-1-10(2-4-11)7-8-20-15(21)13-6-5-12(18)9-14(13)19-16(20)22/h1-6,9H,7-8H2,(H,19,22) |
Clave InChI |
MGVGGNGNTNWALO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















